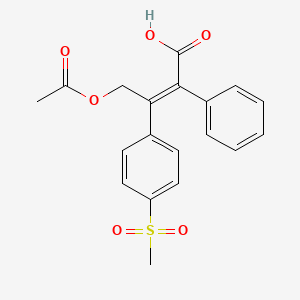

(Z)-4-Acetoxy-3-(4-(methylsulfonyl) phenyl)-2-phenylbut-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(Z)-4-Acetoxy-3-(4-(methylsulfonyl) phenyl)-2-phenylbut-2-enoic acid” is a complex organic compound. It is related to the class of compounds known as sulfonyl-based indole analogs . These compounds are crucial in medicinal chemistry due to their physiological action . They have been gaining a lot of interest by exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .

Applications De Recherche Scientifique

Selective EP1 Receptor Antagonists

One study describes the discovery of heteroaryl sulfonamides, including compounds structurally related to “(Z)-4-Acetoxy-3-(4-(methylsulfonyl) phenyl)-2-phenylbut-2-enoic acid,” as new EP1 receptor selective antagonists. These compounds, through modifications, exhibit optimized antagonist activity, with some showing in vivo activity. The study elaborates on the structure-activity relationship (SAR) of these antagonists, highlighting their potential therapeutic applications in conditions modulated by the EP1 receptor (Naganawa et al., 2006).

Formation of N-Sulfonylcarbamates

Another research focused on the formation of N-sulfonylcarbamates from epichlorohydrin, mentioning the synthesis of polyfunctional oxazolidin-2-ones. This synthesis involves steps that could be related to the functional groups present in “this compound,” showcasing the compound’s relevance in the synthesis of complex organic molecules (Rmedi et al., 2007).

Trace Impurity Identification in Drug Substance

A study identified a trace colored impurity in a drug substance related to “this compound” during a manufacturing process. The impurity, resulting from oxidative dimerization of an intermediate, emphasizes the importance of monitoring and characterizing impurities in pharmaceutical manufacturing, which can have significant implications on drug safety and efficacy (Wang et al., 2005).

Direct Asymmetric Hydrogenation

Research into the direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids, which are closely related to the structure of the compound , has been conducted. This process yields 2-hydroxy-4-arylbutanoic acids with high enantiomeric excess, demonstrating the compound’s potential application in synthesizing enantioselective molecules that are important in medicinal chemistry (Zhu et al., 2010).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that compounds with similar structures can interact with their targets through various mechanisms, such as electrophilic substitution . The compound may interact with its targets in a similar manner, leading to changes in the targets’ function.

Biochemical Pathways

Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Given the wide range of biological activities associated with similar compounds , it is likely that this compound could have diverse effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

(Z)-4-acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6S/c1-13(20)25-12-17(14-8-10-16(11-9-14)26(2,23)24)18(19(21)22)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,22)/b18-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWJWEFMAVOUBY-ISLYRVAYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=C(C1=CC=CC=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC/C(=C(/C1=CC=CC=C1)\C(=O)O)/C2=CC=C(C=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2919291.png)

![6-Methyl-6H-thieno[2,3-b]pyrrole-5-carbaldehyde](/img/structure/B2919295.png)

![(6-Azaspiro[3.4]octan-8-yl)methanol hydrochloride](/img/structure/B2919305.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2919307.png)